molecular formula C8H13NO3 B162778 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide CAS No. 61856-99-3

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide

Cat. No. B162778
CAS RN: 61856-99-3
M. Wt: 171.19 g/mol
InChI Key: IIPNDONTVPDUFZ-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of two monocarboxylic acids of pyrrole . It arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .


Synthesis Analysis

Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex in the absence of organic solvents .


Chemical Reactions Analysis

Pyrrole undergoes several chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . The molecular formula of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, a related compound, is C5H8N2O2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is utilized in various synthetic processes. For instance, potassium methyl pyrrole-2-carboxylate and styrene oxide yield trans-1-styrylpyrrole-2-carboxylic acid and 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid under different conditions (Irwin & Wheeler, 1972).
  • Ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are typically obtained by extensions of the Hantzsch synthesis (Roomi & Macdonald, 1970).

Novel Synthesis Methods

  • A general synthesis for 1H-pyrrole-2-carboxylic acid derivatives is described, involving the reaction of 2H-azirines with enamines, yielding a mixture of 2,3- and 3,4-dihydropyrroles (Law et al., 1984).
  • Syntheses of previously unknown 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid and various derivatives have been devised, showing the versatility of pyrrole derivatives in organic synthesis (Carpio et al., 1982).

Photochemical Properties

  • 1‐Aryl‐2‐methyl‐4,5‐dihydropyrrol‐3‐carboxylic acid ethyl ester, a cyclic enamine, dehydrogenates to give 1‐aryl‐2‐methyl‐pyrrol‐3‐carboxylic acid ethyl ester upon irradiation, demonstrating its photochemical activity (Lin et al., 1997).

Applications in Synthesis of Complex Compounds

  • The ester derivative of 1H-pyrrole-2-carboxylic acid is a critical component in the asymmetric total synthesis of complex compounds like (+)-Ryanodol and (+)-Ryanodine, demonstrating its role in advanced synthetic chemistry (Masuda et al., 2016).

Safety And Hazards

Like many organic compounds, pyrrole should be handled with care. It is recommended to use personal protective equipment and work in a well-ventilated area when handling pyrrole .

Future Directions

The future directions in the field of pyrrole research are vast and varied. They include the development of new synthetic methods, the exploration of new reactions, and the design of new pyrrole-based materials and drugs .

properties

IUPAC Name

ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPNDONTVPDUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479073
Record name 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide

CAS RN

61856-99-3
Record name 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide
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2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide

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